3-(2-Piperidyl)propyl Acetate Acetate
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C12H23NO4 |
|---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
acetic acid;3-piperidin-2-ylpropyl acetate |
InChI |
InChI=1S/C10H19NO2.C2H4O2/c1-9(12)13-8-4-6-10-5-2-3-7-11-10;1-2(3)4/h10-11H,2-8H2,1H3;1H3,(H,3,4) |
InChI Key |
PHCGIKKGFFYHFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)OCCCC1CCCCN1 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathway Elucidation for 3 2 Piperidyl Propyl Acetate Acetate
Direct Esterification Approaches for Acetate (B1210297) Moiety Formation
The formation of the acetate ester from the precursor alcohol, 3-(2-piperidyl)propan-1-ol, can be achieved through direct esterification with acetic acid. This reaction is typically an equilibrium process and requires catalytic intervention to proceed at a reasonable rate and achieve high conversion.
Acid catalysts are commonly employed to protonate the carbonyl oxygen of acetic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the hydroxyl group of 3-(2-piperidyl)propan-1-ol. Common homogeneous acid catalysts include sulfuric acid and p-toluenesulfonic acid. researchgate.net Heterogeneous catalysts, such as acidic ion-exchange resins like Amberlyst-35, offer advantages in terms of catalyst separation and reuse. mdpi.com
The reaction is often carried out under conditions that favor the removal of water, a byproduct of the reaction, to drive the equilibrium towards the product side. This can be achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene (B28343) or by using a dehydrating agent. Reaction temperatures can vary depending on the catalyst and solvent used but are typically elevated to increase the reaction rate. mdpi.com
Table 1: Representative Catalytic Systems for Direct Esterification
| Catalyst | Catalyst Loading (wt%) | Temperature (°C) | Reaction Time (h) | Typical Conversion (%) |
| Sulfuric Acid | 1-5 | 80-120 | 4-8 | 60-75 |
| p-Toluenesulfonic Acid | 2-10 | 100-140 | 3-6 | 70-85 |
| Amberlyst-35 | 10 | 80 | 5 | >75 mdpi.com |
Note: The data in this table is representative of esterification reactions of similar alcohols and may not reflect the exact outcomes for 3-(2-piperidyl)propan-1-ol.
To maximize the yield of 3-(2-Piperidyl)propyl Acetate, several strategies can be implemented. One key approach is to use an excess of one of the reactants, typically the less expensive one, which in this case would likely be acetic acid. This shifts the equilibrium towards the formation of the ester.
Another critical optimization parameter is the efficient removal of water. As mentioned, azeotropic distillation is a common and effective method. The choice of solvent for the azeotrope is important; it should be immiscible with water and have a boiling point that is suitable for the reaction temperature.
Temperature control is also crucial. While higher temperatures generally increase the reaction rate, they can also lead to side reactions, such as dehydration of the alcohol or degradation of the product. Therefore, finding the optimal temperature that balances reaction rate and selectivity is essential. The catalyst concentration is another variable that can be tuned; higher catalyst loading can increase the rate but may also promote side reactions and increase purification difficulties. mdpi.com
Acetylation Strategies Employing Anhydrides or Acid Chlorides
A more reactive approach to forming the acetate ester involves the use of acetic anhydride (B1165640) or acetyl chloride. These reagents are more electrophilic than acetic acid and react more readily with alcohols, often leading to higher yields and faster reaction times. These reactions are generally irreversible.
When using acetic anhydride or acetyl chloride, a base is typically added to neutralize the acidic byproduct (acetic acid or hydrochloric acid, respectively). Common bases include pyridine (B92270), triethylamine (B128534), or 4-dimethylaminopyridine (B28879) (DMAP), which can also act as a catalyst. nih.govnih.gov The reaction is often performed in an aprotic solvent such as dichloromethane (B109758) or ethyl acetate at or below room temperature. nih.gov
The mechanism of acetylation with acetic anhydride in the presence of a base like pyridine involves the nucleophilic attack of the alcohol's hydroxyl group on one of the carbonyl carbons of the anhydride. Pyridine can act as a nucleophilic catalyst by first reacting with the anhydride to form a more reactive acetylpyridinium intermediate. The alcohol then attacks this intermediate, and a final deprotonation step by another pyridine molecule yields the ester and pyridinium (B92312) acetate.
With acetyl chloride, the reaction proceeds similarly, with the highly reactive acid chloride being readily attacked by the alcohol. The liberated hydrogen chloride is scavenged by the base present in the reaction mixture. The use of a catalyst like DMAP can significantly accelerate the reaction by forming a highly reactive N-acetylpyridinium ion. nih.gov
Table 2: Comparison of Acetylating Agents
| Acetylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Typical Reaction Time | Byproduct |
| Acetic Anhydride | Pyridine, DMAP | Dichloromethane | 0 - 25 | 1-4 h | Acetic Acid |
| Acetyl Chloride | Triethylamine | Dichloromethane | 0 - 25 | 0.5-2 h | Hydrochloric Acid |
Note: This table provides general conditions for acetylation of alcohols.
Multi-step Synthetic Routes from Precursor Piperidine (B6355638) Derivatives
The synthesis of 3-(2-Piperidyl)propyl Acetate can also be approached through a multi-step sequence, where the key intermediate, 3-(2-piperidyl)propan-1-ol, is first synthesized and then esterified. This allows for greater control over the introduction of different functional groups.
The precursor alcohol, 3-(2-piperidyl)propan-1-ol, can be synthesized by the alkylation of a suitable piperidine derivative. One common strategy involves the N-alkylation of 2-methylpiperidine (B94953) with a 3-halopropanol derivative, such as 3-bromopropanol, in the presence of a base to neutralize the hydrogen halide formed.
Alternatively, a protected form of 3-halopropanol, such as 3-bromo-1-(tetrahydro-2H-pyran-2-yloxy)propane, can be used for the N-alkylation of 2-methylpiperidine. The protecting group is then removed under acidic conditions to yield 3-(2-methyl-1-piperidinyl)-1-propanol. This approach can prevent side reactions involving the free hydroxyl group.
Reductive Modifications (e.g., Hydrogenation) of the Propyl Chain and Piperidine Ring
Reductive modifications are crucial steps in the synthesis of saturated heterocyclic compounds like piperidines, often starting from more readily available aromatic precursors such as pyridines. In a hypothetical synthesis of 3-(2-Piperidyl)propyl Acetate Acetate, a key step would be the reduction of a pyridine ring to a piperidine ring.
A common and effective method for this transformation is the catalytic hydrogenation of a substituted pyridine precursor, for instance, 3-(pyridin-2-yl)propan-1-ol. This reduction is typically carried out using hydrogen gas in the presence of a metal catalyst. The choice of catalyst and reaction conditions can significantly influence the efficiency and stereoselectivity of the hydrogenation.
Catalytic Hydrogenation of the Pyridine Ring:
The hydrogenation of pyridines to piperidines is a well-established transformation. liverpool.ac.uk A variety of catalysts can be employed, with noble metal catalysts being particularly effective. For the reduction of a functionalized pyridine such as 3-(pyridin-2-yl)propan-1-ol, the reaction would proceed as follows:
Reaction Scheme:
The conditions for this reaction can be varied to optimize the yield and purity of the resulting piperidine derivative. Below is a table summarizing typical catalysts and conditions used for the hydrogenation of pyridine derivatives.
| Catalyst | Pressure (bar) | Temperature (°C) | Solvent | Observations |
| Rhodium(III) oxide (Rh₂O₃) | 5 | 40 | 2,2,2-Trifluoroethanol (TFE) | Effective for a wide range of unprotected pyridines under mild conditions. researchgate.net |
| Ruthenium-on-Carbon (Ru/C) | 30 | 100 | Not specified | High activity and selectivity for pyridine hydrogenation. cjcatal.com |
| Platinum(IV) oxide (PtO₂) | 1 | 40 | Acetic Anhydride | Used for the hydrogenation of hydroxypyridines. google.com |
| Palladium-on-Carbon (Pd/C) | High | High | Various | Commonly used, but may require harsher conditions. mdpi.com |
This table is interactive. You can sort the data by clicking on the headers.
The presence of the hydroxyl group on the propyl chain can potentially influence the catalytic activity through coordination with the metal center. liverpool.ac.uk However, with the appropriate choice of catalyst, such as Rh₂O₃, the reduction of unprotected functionalized pyridines can be achieved with good yields. liverpool.ac.uk
Stereoselectivity:
For multisubstituted piperidines, the hydrogenation of the corresponding pyridine often leads to the cis isomer as the major product, which is expected for heterogeneous arene hydrogenation. liverpool.ac.uk In the case of this compound, if other substituents were present on the ring, the choice of catalyst and conditions would be critical in controlling the diastereoselectivity of the final product.
Emerging Synthetic Techniques and Green Chemistry Principles in Compound Preparation
Biocatalytic Synthesis of Piperidine Derivatives:
Biocatalysis has emerged as a powerful tool in organic synthesis, offering high selectivity and mild reaction conditions. Enzymes, such as lipases, can be used to catalyze the formation of piperidine rings. For example, immobilized Candida antarctica lipase (B570770) B (CALB) has been successfully used in the multicomponent synthesis of clinically valuable piperidines. rsc.orgrsc.org This approach involves the reaction of a benzaldehyde, an aniline, and an acetoacetate (B1235776) ester in a one-pot reaction. rsc.org While not directly applicable to the synthesis of this compound, this demonstrates the potential of biocatalysis in constructing the core piperidine scaffold.
Another innovative approach combines biocatalytic carbon-hydrogen (C-H) oxidation with radical cross-coupling to create complex piperidines. chemistryviews.orgnews-medical.net Enzymes can selectively introduce hydroxyl groups onto the piperidine ring, which can then be used as handles for further functionalization. chemistryviews.orgnews-medical.net This modular strategy significantly simplifies the synthesis of complex, three-dimensional piperidine derivatives. chemistryviews.orgnews-medical.net
Green Chemistry in Esterification:
The final steps in the synthesis of this compound would involve the acetylation of the propanol (B110389) side chain and the formation of the acetate salt. Traditional esterification methods often require harsh acid catalysts and high temperatures. Green chemistry offers several alternatives to make this process more environmentally friendly.
One such method is the Steglich esterification, which can be performed using acetonitrile (B52724) as a greener solvent system, avoiding the use of hazardous chlorinated or amide solvents. nih.gov This protocol provides high yields and simplifies purification, often eliminating the need for column chromatography. nih.gov
Another green approach to esterification is performing the reaction under solvent- and catalyst-free conditions. mdpi.com By simply heating a mixture of the alcohol (in this case, 3-(2-piperidyl)propan-1-ol) and acetic anhydride, the desired ester can be obtained in high yield with minimal waste. mdpi.com
The following table compares different esterification methods based on green chemistry principles.
| Method | Catalyst | Solvent | Temperature | Key Advantages |
| Greener Steglich Esterification | DCC/DMAP | Acetonitrile | Room Temperature | Avoids hazardous solvents, simplified purification. nih.gov |
| Catalyst and Solvent-Free | None | None | 60 °C | High atom economy, no catalyst or solvent waste. mdpi.com |
| Transesterification | KOH | Not specified | Not specified | Allows for the reuse of materials. acs.org |
| Aerosolization | None | Excess Alcohol | Room Temperature | No heat or catalyst required, highly efficient for some acids. digitellinc.com |
This table is interactive. You can sort the data by clicking on the headers.
By incorporating these emerging synthetic techniques and green chemistry principles, the synthesis of this compound and other complex piperidine derivatives can be achieved in a more efficient, cost-effective, and environmentally responsible manner.
Chemical Reactivity and Mechanistic Investigations of 3 2 Piperidyl Propyl Acetate Acetate
Ester Hydrolysis and Transesterification Pathways
The ester functionality in 3-(2-Piperidyl)propyl Acetate (B1210297) Acetate is susceptible to nucleophilic attack, primarily leading to hydrolysis and transesterification reactions. The proximity of the piperidine (B6355638) nitrogen can influence these reactions through intramolecular catalysis or by affecting the local electronic environment.
Hydrolysis: Under aqueous conditions, particularly with acid or base catalysis, the acetate ester undergoes hydrolysis to yield 3-(2-Piperidyl)propanol and acetic acid. The reaction proceeds via a classic nucleophilic acyl substitution mechanism.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of 3-(2-Piperidyl)propanol yield the carboxylic acid.
Base-Catalyzed (Saponification) Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon. This forms a tetrahedral intermediate, which then collapses to release the alkoxide of 3-(2-Piperidyl)propanol and acetic acid. The alkoxide is subsequently protonated. This process is generally irreversible as the final carboxylate is resonance-stabilized.
Enzymatic hydrolysis of related piperidine esters has also been explored. For instance, pig liver esterase (PLE) has been shown to catalyze the enantioselective hydrolysis of various racemic piperidine carboxylic acid esters, yielding products with varying degrees of enantiomeric excess. cdnsciencepub.com This suggests that enzymatic methods could be employed for the stereoselective hydrolysis of 3-(2-Piperidyl)propyl Acetate Acetate.
Transesterification: In the presence of an alcohol and a suitable catalyst (acid or base), this compound can undergo transesterification. This reaction exchanges the acetate group for a different alkoxy group, forming a new ester and ethyl acetate. The equilibrium of this reaction can be shifted by using an excess of the reactant alcohol or by removing the ethyl acetate as it forms.
| Reaction Type | Conditions | Products | Key Mechanistic Feature |
|---|---|---|---|
| Acid-Catalyzed Hydrolysis | Aqueous Acid (e.g., HCl, H₂SO₄), Heat | 3-(2-Piperidyl)propanol, Acetic Acid | Protonation of carbonyl oxygen enhances electrophilicity. |
| Base-Catalyzed Hydrolysis | Aqueous Base (e.g., NaOH, KOH), Heat | 3-(2-Piperidyl)propanol, Acetate Salt | Direct nucleophilic attack by hydroxide ion. |
| Transesterification | Alcohol (R'-OH), Acid or Base Catalyst | 3-(2-Piperidyl)propyl R'-oate, Acetic Acid | Nucleophilic attack by alcohol on the carbonyl carbon. |
Reactions Involving the Piperidine Nitrogen Atom
The secondary amine of the piperidine ring is a key reactive site, functioning as a nucleophile and a base. Its reactivity is somewhat modulated by the steric hindrance imposed by the adjacent 2-propyl side chain.
N-Alkylation: The piperidine nitrogen can be readily alkylated using various alkylating agents, such as alkyl halides or sulfates. researchgate.net The reaction typically proceeds via an SN2 mechanism. The choice of solvent and base is crucial to control the extent of alkylation and prevent the formation of quaternary ammonium (B1175870) salts. researchgate.net For instance, reacting 3-(2-Piperidyl)propyl Acetate with an alkyl bromide in the presence of a non-nucleophilic base like potassium carbonate in a polar aprotic solvent (e.g., acetonitrile (B52724) or DMF) can yield the corresponding N-alkylated product. researchgate.net Reductive amination is another effective method for introducing alkyl groups onto the piperidine nitrogen. nih.gov
N-Acylation: Acylation of the piperidine nitrogen can be achieved using acylating agents like acyl chlorides or anhydrides. These reactions are generally fast and high-yielding. The presence of a base, such as triethylamine (B128534) or pyridine (B92270), is often required to neutralize the acidic byproduct (e.g., HCl). N-acylation is a common strategy to protect the piperidine nitrogen or to introduce specific functional groups. nih.gov For example, treatment with acetyl chloride in the presence of triethylamine would yield N-acetyl-3-(2-piperidyl)propyl acetate.
| Reaction Type | Reagent Class | Example Reagent | Typical Product |
|---|---|---|---|
| N-Alkylation | Alkyl Halide | Ethyl Bromide (CH₃CH₂Br) | N-Ethyl-3-(2-piperidyl)propyl Acetate |
| N-Acylation | Acyl Chloride | Benzoyl Chloride (C₆H₅COCl) | N-Benzoyl-3-(2-piperidyl)propyl Acetate |
| Reductive Amination | Aldehyde/Ketone + Reducing Agent | Acetone + NaBH(OAc)₃ | N-Isopropyl-3-(2-piperidyl)propyl Acetate |
Reactivity Profiles of the Propyl Side Chain
The propyl side chain itself is largely unreactive due to being a saturated alkyl chain. However, the carbon atoms alpha to the piperidine ring (C-3 of the propyl chain) and the ester group (C-1 of the propyl chain) can exhibit some reactivity under specific conditions. While direct functionalization of the propyl chain is challenging, modifications are typically achieved by first transforming the terminal acetate group. For instance, reduction of the ester to an alcohol (3-(2-Piperidyl)propanol) opens up pathways for further functionalization, such as oxidation to an aldehyde or conversion to a leaving group (e.g., tosylate) for subsequent nucleophilic substitution.
Structure Activity Relationship Sar Studies and Molecular Design Principles for 3 2 Piperidyl Propyl Acetate Acetate and Analogs
Theoretical Frameworks for Elucidating SAR within Piperidine (B6355638) Derivatives
The exploration of the structure-activity relationships of piperidine derivatives is grounded in several key theoretical frameworks that help to rationalize the interaction of these molecules with their biological targets. nih.gov For 3-(2-Piperidyl)propyl Acetate (B1210297) Acetate, a comprehensive understanding of its potential biological activity begins with an appreciation of these foundational concepts.
A primary consideration for many piperidine-containing compounds is the basicity of the piperidine nitrogen. This nitrogen atom is often protonated at physiological pH, allowing it to form a crucial ionic bond or a strong hydrogen bond with an acidic residue (e.g., aspartate or glutamate) in the binding site of a receptor or enzyme. This interaction frequently serves as an anchoring point for the molecule. nih.gov The 2-substitution on the piperidine ring of 3-(2-Piperidyl)propyl Acetate Acetate can influence this basicity through steric and electronic effects, which in turn can modulate the strength of this key interaction.
Pharmacophore modeling is another vital theoretical tool. For many classes of biologically active piperidine derivatives, a general pharmacophore model has been elucidated, which typically consists of a basic nitrogen center, one or more hydrophobic regions, and often hydrogen bond donors or acceptors. nih.gov The piperidine ring itself can contribute to hydrophobic interactions, while the propyl acetate side chain presents opportunities for further hydrophobic and polar interactions. The relative spatial arrangement of these features is critical for optimal binding.
Furthermore, the concept of "privileged scaffolds" is pertinent to the piperidine ring. This concept posits that certain molecular frameworks, like the piperidine ring, are capable of binding to multiple, unrelated biological targets. This promiscuity is thought to arise from the piperidine's ability to present substituents in a well-defined three-dimensional arrangement, mimicking the presentation of key interaction motifs in endogenous ligands. nih.gov
Influence of Structural Modifications on Molecular Recognition and Binding
Systematic structural modifications of a lead compound are the cornerstone of medicinal chemistry, aimed at optimizing potency, selectivity, and pharmacokinetic properties. For this compound, we can hypothesize the impact of various structural changes based on established SAR trends for other piperidine derivatives. acs.org
The piperidine ring itself offers several avenues for modification. Substitution at different positions on the ring can have a profound impact on biological activity. For instance, the introduction of a small alkyl group at the 3- or 4-position could probe for additional hydrophobic pockets in the binding site. The stereochemistry of these substituents is also crucial, as different stereoisomers can exhibit vastly different biological activities. tandfonline.com N-alkylation or N-acylation of the piperidine nitrogen would neutralize its basicity, which could be detrimental if a positive charge is required for binding, but potentially beneficial if this interaction is not essential and improved membrane permeability is desired.
The propyl linker connecting the piperidine ring to the acetate group also plays a significant role. Its length and flexibility are critical determinants of how the two ends of the molecule are positioned relative to each other. Shortening or lengthening the alkyl chain could disrupt or enhance the ability of the molecule to simultaneously engage with different regions of a binding site. Introducing conformational constraints into the linker, for example, by incorporating a double bond or a small ring, could lock the molecule into a more bioactive conformation, potentially increasing potency and selectivity. acs.org
Finally, the acetate group can be modified to explore different interactions. Replacing the methyl group of the acetate with larger alkyl or aryl groups could lead to enhanced van der Waals or pi-stacking interactions. Alternatively, the ester functionality could be replaced with other groups, such as an amide, a sulfonamide, or an ether, to alter the hydrogen bonding capacity and metabolic stability of the molecule.
To illustrate these principles, the following table presents hypothetical biological activity data for a series of analogs of this compound.
| Compound | R1 (on Piperidine N) | R2 (on Piperidine Ring) | Linker (X) | R3 (Ester Group) | Hypothetical IC50 (nM) |
| This compound | H | H | -(CH2)3- | CH3 | 100 |
| Analog 1 | CH3 | H | -(CH2)3- | CH3 | 150 |
| Analog 2 | H | 4-CH3 | -(CH2)3- | CH3 | 75 |
| Analog 3 | H | H | -(CH2)2- | CH3 | 200 |
| Analog 4 | H | H | -(CH2)4- | CH3 | 180 |
| Analog 5 | H | H | -(CH2)3- | C2H5 | 90 |
| Analog 6 | H | H | -(CH2)3- | Phenyl | 50 |
Disclaimer: The data presented in this table is purely hypothetical and for illustrative purposes to demonstrate SAR principles. It is not based on experimental results for the specified compounds.
Conformational Analysis and its Impact on Biological Interactions
The piperidine ring is not a flat structure; it predominantly adopts a chair conformation to minimize steric strain. rsc.org In a 2-substituted piperidine such as this compound, the propyl acetate side chain can exist in either an axial or an equatorial position. The equatorial position is generally more sterically favored. However, the conformation adopted in a biological environment is the one that allows for the most favorable interactions with the target protein, which may not necessarily be the lowest energy conformation in solution.
Furthermore, the flexibility of the propyl linker allows for a multitude of possible conformations of the entire molecule. The rotational freedom around the single bonds in the linker means that the acetate group can be positioned in various locations relative to the piperidine ring. This conformational flexibility can be advantageous in allowing the molecule to adapt to the shape of a binding site, but it can also be detrimental due to the entropic cost of "freezing" the molecule in a single bioactive conformation upon binding. acs.org Techniques that restrict the conformation, such as the introduction of cyclic structures, can lead to more potent and selective compounds by pre-organizing the molecule in its bioactive conformation. nih.gov
Computational Approaches in SAR Prediction and Rational Compound Design
In the absence of extensive empirical data, computational methods provide powerful tools for predicting the SAR of a compound like this compound and for the rational design of new analogs. nih.gov
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design. nih.gov By building a mathematical model that correlates the structural features of a series of piperidine derivatives with their biological activities, it is possible to predict the activity of novel, unsynthesized compounds. nih.gov These models can be based on 2D descriptors (e.g., connectivity indices) or 3D descriptors (e.g., molecular shape, electrostatic potential). tandfonline.comresearchgate.net For this compound, a QSAR model could be developed using a training set of known piperidine-containing compounds with similar structural features to predict its potential biological activity and to guide the design of more potent analogs.
Molecular docking is another widely used computational technique that predicts the preferred orientation of a ligand when bound to a target protein. ajchem-a.com If a hypothetical target for this compound were identified, docking studies could be used to visualize its binding mode and to identify key interactions. This information would be invaluable for understanding the SAR and for designing new analogs with improved binding affinity. For example, docking might reveal an unoccupied pocket in the binding site that could be filled by adding a substituent to the piperidine ring or the acetate group. nih.gov
Molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-receptor interaction. nih.gov MD simulations can be used to assess the stability of the docked pose of this compound and to study the conformational changes that occur in both the ligand and the protein upon binding. This can lead to a more refined understanding of the binding process and can help to explain the SAR in terms of the dynamic behavior of the system.
Molecular Target Interactions and Biochemical Modulatory Mechanisms of 3 2 Piperidyl Propyl Acetate Acetate
Interaction Dynamics with Cholinergic Receptors
The cholinergic system, crucial for various physiological functions including learning, memory, and attention, is a potential target for compounds containing a piperidine (B6355638) or pyridine (B92270) ring. These structures are present in many biologically active molecules that interact with both muscarinic and nicotinic acetylcholine (B1216132) receptors.
While specific binding affinities for 3-(2-Piperidyl)propyl Acetate (B1210297) Acetate are not available, studies on related pyridine and piperidine derivatives offer valuable insights into their potential interactions with cholinergic receptors. For instance, various pyridine-substituted analogs have been evaluated for their binding affinity at different nicotinic acetylcholine receptor (nAChR) subtypes.
The affinity of these compounds can be influenced by the nature and position of substituents on the pyridine ring. Research on 2'-pyridine ring substituted analogs of epibatidine, for example, has demonstrated a wide range of binding affinities and selectivities for different nAChR subtypes, such as α4β2 and α3β4. Similarly, studies on 2-, 5-, and 6-halo-3-(2(S)-azetidinylmethoxy)pyridines have shown that halogen substituents on the pyridine ring can yield compounds with subnanomolar affinity for nAChRs. acs.org
The following interactive table summarizes the binding affinities (Ki values) of some pyridine derivatives at various rat neuronal nAChR subtypes, illustrating the structure-activity relationships.
Allosteric modulation, where a compound binds to a site on the receptor distinct from the primary binding site to modulate its activity, is another important aspect of interaction. While direct evidence for allosteric modulation by 3-(2-Piperidyl)propyl Acetate Acetate is absent, the piperidine and pyridine scaffolds are known to be present in allosteric modulators of cholinergic receptors.
Enzyme Inhibition Profiles, with a Focus on Monoamine Oxidase Enzymes
Monoamine oxidase (MAO) enzymes, which are critical in the metabolism of monoamine neurotransmitters, are a key target for antidepressant and neuroprotective drugs. Piperidine-containing compounds have been extensively studied as MAO inhibitors.
Research on pyridazinobenzylpiperidine derivatives has revealed potent and selective inhibition of MAO-B. acs.orgnih.govunimi.it Kinetic studies have shown that these compounds can act as competitive and reversible inhibitors of MAO-B. acs.orgnih.govunimi.it This mode of inhibition suggests that the compounds compete with the natural substrates of the enzyme for binding to the active site.
The inhibitory potency and selectivity of these derivatives are influenced by the substitution pattern on the phenyl ring. For example, certain substitutions can significantly enhance the inhibitory activity against MAO-B while showing weaker effects on MAO-A.
Below is an interactive data table summarizing the MAO inhibitory activity of selected pyridazinobenzylpiperidine derivatives.
Mechanistic Pathways Underlying Reported Biological Activities
The potential antidepressant effects of compounds like this compound can be inferred from the mechanisms of related piperidine-containing molecules. The inhibition of MAO-B, as discussed previously, leads to an increase in the synaptic levels of dopamine (B1211576), which is a key mechanism for many antidepressant drugs. acs.orgnih.govunimi.it
Furthermore, some propyl-amine derivatives have been investigated as triple reuptake inhibitors, targeting the serotonin, norepinephrine, and dopamine transporters. nih.gov This multimodal action on different neurotransmitter systems is a promising strategy for developing more effective antidepressants. nih.gov By blocking the reuptake of these neurotransmitters, their concentration in the synaptic cleft is increased, leading to enhanced neurotransmission and potentially alleviating depressive symptoms.
Piperidine derivatives have been reported to possess antimicrobial properties against a range of pathogens. mdpi.comnih.gov The proposed mechanisms of action often involve the disruption of the bacterial cell membrane or biofilm formation. acs.org The lipophilic nature of the piperidine ring allows these compounds to interact with the lipid bilayer of bacterial membranes, leading to increased permeability and leakage of cellular contents, ultimately causing cell death.
Some studies have also suggested that piperidine-containing compounds can interfere with bacterial communication systems, such as quorum sensing, which is essential for biofilm formation and virulence. By disrupting these signaling pathways, these compounds can inhibit the ability of bacteria to establish and maintain infections.
Pathways Implicated in Analgesic Activity
Based on the structure of this compound, its analgesic properties are most likely mediated through interactions with the endogenous opioid system. The piperidine ring is a core structural component of numerous potent opioid analgesics, including fentanyl and its derivatives, which primarily exert their effects through agonism at the µ-opioid receptor (MOR).
Upon binding to opioid receptors, which are G-protein coupled receptors (GPCRs), a cascade of intracellular signaling events is initiated. This typically involves:
Inhibition of Adenylyl Cyclase: Activation of the Gi/o alpha subunit of the G-protein complex leads to a decrease in the production of cyclic AMP (cAMP). This reduction in cAMP levels modulates the activity of protein kinase A (PKA) and subsequently alters the phosphorylation state and activity of various downstream proteins involved in nociceptive signaling.
Modulation of Ion Channels: The Gβγ subunit of the activated G-protein can directly interact with and modulate the activity of ion channels. This includes the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability. Concurrently, it can inhibit N-type voltage-gated calcium channels, which reduces the influx of calcium at presynaptic terminals and consequently decreases the release of excitatory neurotransmitters such as glutamate (B1630785) and substance P, both of which are crucial for the transmission of pain signals.
The analgesic effect arises from the collective impact of these actions at various levels of the nervous system, including the peripheral nerves, the spinal cord, and the brain.
Table 1: Postulated Opioid Receptor-Mediated Analgesic Pathways for this compound
| Pathway Component | Postulated Effect of this compound | Biochemical Consequence | Overall Impact on Nociception |
|---|---|---|---|
| µ-Opioid Receptor (MOR) | Agonistic Binding | Conformational change and G-protein activation | Initiation of downstream analgesic signaling |
| Adenylyl Cyclase | Inhibition via Gi/o alpha subunit | Decreased intracellular cAMP levels | Reduced neuronal sensitization |
| GIRK Channels | Activation via Gβγ subunit | Potassium efflux and neuronal hyperpolarization | Decreased neuronal excitability |
| N-type Calcium Channels | Inhibition via Gβγ subunit | Reduced presynaptic calcium influx | Decreased release of pronociceptive neurotransmitters |
Exploration of Other Potential Molecular Targets and Cellular Pathways
One area of exploration is the potential interaction with sigma (σ) receptors . Sigma receptors are a unique class of intracellular proteins that are not considered classical opioid receptors. They are known to modulate a variety of signaling pathways and have been implicated in pain perception. Some piperidine derivatives have been shown to possess affinity for sigma-1 and sigma-2 receptors. Ligands for these receptors can influence calcium signaling, ion channel function, and the activity of other neurotransmitter systems, potentially leading to analgesic or anti-allodynic effects through non-opioid mechanisms.
Another possibility is the modulation of N-methyl-D-aspartate (NMDA) receptors . The NMDA receptor is a key player in central sensitization and the development of chronic pain states. Certain piperidine-containing compounds have demonstrated antagonistic activity at the NMDA receptor, which can lead to a reduction in pain transmission and a decrease in neuronal hyperexcitability.
Furthermore, interactions with other G-protein coupled receptors or ion channels cannot be ruled out. The specific substitution pattern on the piperidine ring and the nature of the side chain are critical determinants of target selectivity and affinity.
Table 2: Potential Non-Opioid Molecular Targets for this compound
| Potential Molecular Target | Class | Potential Mechanism of Action | Possible Cellular Outcome |
|---|---|---|---|
| Sigma-1 Receptor | Intracellular Chaperone Protein | Allosteric Modulation or Direct Binding | Modulation of intracellular calcium signaling and ion channel function |
| Sigma-2 Receptor | Intracellular Protein | Binding and modulation of cellular signaling | Alteration of cell survival and proliferation pathways |
| NMDA Receptor | Ligand-gated Ion Channel | Antagonism | Reduction of calcium influx and decreased neuronal excitability |
Advanced Analytical and Spectroscopic Characterization in the Research of 3 2 Piperidyl Propyl Acetate Acetate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule. A ¹H NMR spectrum for 3-(2-Piperidyl)propyl Acetate (B1210297) Acetate would be expected to show distinct signals corresponding to the protons on the piperidyl ring, the propyl chain, and the two acetate groups. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would confirm the connectivity of the atoms. Similarly, a ¹³C NMR spectrum would provide information on the different carbon environments within the molecule.
However, a detailed search of scientific databases and literature did not yield any specific ¹H or ¹³C NMR data for 3-(2-Piperidyl)propyl Acetate Acetate.
Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound (Theoretical) (Note: This table is predictive and not based on experimental data.)
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Piperidyl CH | 2.5 - 3.5 | 50 - 60 |
| Piperidyl CH₂ | 1.2 - 1.8 | 20 - 30 |
| Propyl O-CH₂ | 3.9 - 4.2 | 60 - 70 |
| Propyl CH₂ | 1.5 - 2.0 | 25 - 35 |
| Ester CH₃ | 1.9 - 2.1 | 20 - 22 |
| Acetate Salt CH₃ | 1.8 - 2.0 | 23 - 25 |
| Ester C=O | - | 170 - 172 |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of a compound. For this compound, which has a molecular formula of C₁₂H₂₃NO₄ and a molecular weight of 245.32 g/mol , high-resolution mass spectrometry (HRMS) would be used to confirm this information with high accuracy. Fragmentation analysis would reveal characteristic cleavage patterns, helping to further confirm the structure.
No experimental mass spectrometry data, including molecular ion peaks or fragmentation patterns, for this compound is currently available in the public domain.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands would be expected for the C=O stretch of the ester and the carboxylate of the acetate salt, as well as C-O and C-N stretching vibrations.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. As this compound lacks extensive chromophores, it is not expected to show significant absorption in the UV-Vis region.
Specific IR and UV-Vis spectra for this compound have not been found in published literature.
Table 2: Expected Infrared Absorption Bands for this compound (Note: This table is based on general functional group frequencies and is not from experimental data.)
| Functional Group | Expected Absorption Range (cm⁻¹) |
|---|---|
| N-H Stretch (secondary amine salt) | 2200 - 3000 (broad) |
| C-H Stretch (alkane) | 2850 - 3000 |
| C=O Stretch (ester) | 1735 - 1750 |
| C=O Stretch (carboxylate) | 1550 - 1650 |
| C-O Stretch | 1000 - 1300 |
Q & A
Q. What are the established synthetic methodologies for 3-(2-Piperidyl)propyl Acetate Acetate in laboratory settings?
Methodological Answer: The synthesis typically involves esterification or coupling reactions. For example:
- Step 1: React 3-(2-piperidyl)propanol with acetic anhydride in the presence of a base (e.g., Cs₂CO₃) under inert conditions.
- Step 2: Purify the product via column chromatography or recrystallization.
- Critical Parameters: Temperature (40–60°C), solvent selection (e.g., dichloromethane or THF), and stoichiometric ratios (1:1.2 alcohol to anhydride) are key for yield optimization. Reference analogous protocols for piperidine derivatives in and .
Q. Which spectroscopic techniques are recommended for characterizing this compound?
Methodological Answer: Use a multi-technique approach:
- NMR (¹H/¹³C): Confirm structural integrity by analyzing proton environments (e.g., acetate methyl group at ~2.1 ppm, piperidyl protons at 1.4–2.7 ppm).
- IR Spectroscopy: Identify ester C=O stretching (~1740 cm⁻¹) and N-H vibrations (if applicable).
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]⁺ peak). Cross-reference with physicochemical data from (e.g., PubChem entries) .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
Q. How should researchers determine solubility and stability for this compound?
Methodological Answer:
- Solubility Testing: Use a tiered solvent approach (water, DMSO, ethanol) with gravimetric analysis.
- Stability: Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Monitor via HPLC ( ) .
Advanced Research Questions
Q. How can computational tools optimize reaction pathways for synthesizing this compound?
Methodological Answer:
- Quantum Chemistry: Use density functional theory (DFT) to model transition states and identify energy barriers (e.g., Gaussian or ORCA software).
- Reaction Path Search: Apply ICReDD’s workflow () to integrate computational predictions with high-throughput experimentation.
- Outcome: Predict optimal catalysts, solvents, and temperatures to reduce trial-and-error .
Q. What strategies resolve contradictions in purity assessments using chromatographic data?
Methodological Answer:
- Multi-Method Validation: Cross-check HPLC (UV detection) with LC-MS and NMR.
- Uncertainty Quantification: Calculate measurement uncertainty via error propagation (e.g., technical replicates, marker sensitivity).
- Case Study: Adjust calibration ranges and increase biological replicates () .
Q. How can researchers design experiments to scale up synthesis while maintaining yield?
Methodological Answer:
Q. What advanced separation techniques improve purification of this compound?
Methodological Answer:
Q. How do structural modifications influence the compound’s bioactivity in pharmacological studies?
Methodological Answer:
- SAR (Structure-Activity Relationship): Synthesize analogs (e.g., varying ester groups or piperidyl substituents).
- In Silico Screening: Dock modified structures into target proteins (e.g., acetylcholinesterase) using AutoDock Vina.
- Validation: Test in vitro assays for IC₅₀ comparisons () .
Q. What methodologies ensure data integrity in collaborative studies involving this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
